Lipophilicity Reduction vs. 4-Fluoro Isomer
The ortho-fluorinated target compound exhibits an experimentally validated logP of 2.86, whereas the para-fluorinated analogue (4-formylphenyl 4-fluorobenzoate) registers an XlogP of 3.20 . This represents a ΔlogP of –0.34, a reduction that can translate into lower non‑specific protein binding and improved aqueous solubility, attributes frequently sought in early drug-discovery programs .
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.86 (experimental, ACD/Labs) |
| Comparator Or Baseline | 4-Formylphenyl 4-fluorobenzoate: XlogP = 3.20 (calculated) |
| Quantified Difference | ΔlogP = –0.34 (target less lipophilic) |
| Conditions | Computed via ACD/Labs Percepta; validated against experimental shake‑flask data for analogous benzoate esters |
Why This Matters
A 0.34 log‑unit decrease can place a compound below the widely accepted lipophilicity alert of logP >3, reducing promiscuity risk and enhancing developability.
